molecular formula C16H13ClFNS2 B3035417 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-89-0

7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B3035417
CAS No.: 320423-89-0
M. Wt: 337.9 g/mol
InChI Key: OMIIAZAZSRMUNT-UHFFFAOYSA-N
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Description

7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound that belongs to the benzothiazepine class. This compound is characterized by the presence of a chloro group at the 7th position, a fluorobenzyl group at the 4th position, and a sulfanyl group. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a suitable electrophile.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the benzothiazepine core reacts with a fluorobenzyl halide in the presence of a base.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker for treating hypertension and angina.

    Clentiazem: Another benzothiazepine with similar cardiovascular applications.

    Thiazesim: A benzothiazepine derivative with potential antipsychotic properties.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other benzothiazepines.

Properties

IUPAC Name

7-chloro-4-[(3-fluorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNS2/c17-12-4-5-15-14(9-12)19-16(6-7-20-15)21-10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIIAZAZSRMUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146656
Record name 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-89-0
Record name 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-[[(3-fluorophenyl)methyl]thio]-2,3-dihydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 2
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 3
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 4
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 5
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 6
7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

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